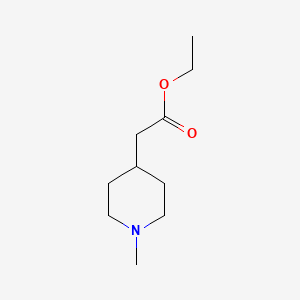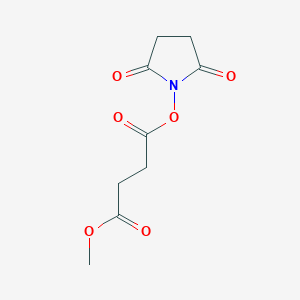
Ethyl-2-(1-Methylpiperidin-4-yl)acetat
Übersicht
Beschreibung
Ethyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of Ethyl 2-(1-methylpiperidin-4-yl)acetate is C10H19NO2 . The InChI Code is 1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(1-methylpiperidin-4-yl)acetate is 185.26 . The compound should be stored in a dry place at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutika
Ethyl-2-(1-Methylpiperidin-4-yl)acetat: ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Der Piperidin-Rest ist ein häufiges Strukturelement in vielen therapeutischen Wirkstoffen, da er mit biologischen Zielstrukturen interagieren kann. Diese Verbindung kann zur Synthese von Derivaten verwendet werden, die als Stimulanzien des zentralen Nervensystems, Antihistaminika und Lokalanästhetika wirken .
Entwicklung von Antikrebsmitteln
Neuere Studien haben gezeigt, dass Piperidinderivate ein Potenzial für die Krebstherapie besitzen. This compound könnte zur Entwicklung neuartiger Antikrebsmittel eingesetzt werden, indem Verbindungen hergestellt werden, die selektiv Krebszellen angreifen, ohne gesunde Zellen zu schädigen .
Pflanzenschutzmittelforschung
In der Pflanzenschutzmittelforschung kann diese Verbindung modifiziert werden, um Pestizide und Insektizide zu erzeugen. Die strukturelle Flexibilität des Piperidinrings ermöglicht die Entwicklung von Verbindungen mit spezifischen Wirkmechanismen gegen verschiedene landwirtschaftliche Schädlinge .
Forschung zu neurodegenerativen Erkrankungen
Piperidinderivate werden auf ihre neuroprotektiven Wirkungen untersucht. This compound könnte als Vorläufer für Verbindungen dienen, die das Fortschreiten neurodegenerativer Erkrankungen wie Alzheimer und Parkinson durch die Modulation von Neurotransmittersystemen lindern .
Chemische Biologie-Sonden
Diese Verbindung kann zur Konstruktion von chemischen Biologie-Sonden verwendet werden. Diese Sonden können helfen, biologische Prozesse auf molekularer Ebene zu verstehen, indem sie an bestimmte Enzyme oder Rezeptoren binden, was zur Entdeckung neuer biologischer Pfade beiträgt .
Materialwissenschaftliche Anwendungen
Die Piperidinstruktur von This compound kann in Polymere eingebaut werden, um Materialeigenschaften wie Flexibilität, Haltbarkeit und chemische Beständigkeit zu verbessern. Dies macht es wertvoll bei der Entwicklung neuer Materialien für industrielle Anwendungen .
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-(1-methylpiperidin-4-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This process is crucial for the proper functioning of the cholinergic system .
Mode of Action
In general, AChE inhibitors prevent the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE affects the cholinergic system, which plays a key role in muscle contraction, pain response, and cognitive functions such as memory and attention. By preventing the breakdown of acetylcholine, Ethyl 2-(1-methylpiperidin-4-yl)acetate could potentially enhance cholinergic transmission .
Result of Action
The primary molecular effect of Ethyl 2-(1-methylpiperidin-4-yl)acetate’s action would be the increased concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE. This could lead to enhanced cholinergic transmission, potentially affecting various physiological processes such as muscle contraction and cognitive functions .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Ethyl 2-(1-methylpiperidin-4-yl)acetate are not mentioned in the search results, it’s clear that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This is due to their significant role in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473734 | |
| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67686-05-9 | |
| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
